9-Decen-1-ol

Catalog No.
S1505672
CAS No.
13019-22-2
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Decen-1-ol

CAS Number

13019-22-2

Product Name

9-Decen-1-ol

IUPAC Name

dec-9-en-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h2,11H,1,3-10H2

InChI Key

QGFSQVPRCWJZQK-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCO

The exact mass of the compound 9-Decen-1-OL is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103158. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

9-Decen-1-ol (CAS: 13019-22-2) is a linear C10 unsaturated alcohol characterized by a terminal hydroxyl (-OH) group and a terminal carbon-carbon double bond (C=C). This dual functionality makes it a versatile precursor in organic synthesis, enabling independent reactions at either end of the molecule. It serves as a key building block for creating polymers with specific thermal properties, as a structurally critical precursor in the synthesis of insect pheromones, and as an ingredient in fragrance formulations. Its physical properties, including a boiling point of 234-238 °C and low water solubility (0.16 g/L at 20°C), are relevant for process design and formulation compatibility.

Research Fit

Bifunctional C10 architecture: terminal vinyl and primary hydroxyl
Compatible with thiol-ene, metathesis, esterification and etherification
Research-grade purity options for analytical and synthetic workflows

Substituting 9-Decen-1-ol with near analogs often leads to critical performance failures. Using the saturated counterpart, 1-decanol, eliminates the terminal double bond required for metathesis polymerization and other olefin-based coupling reactions. Using a shorter or longer chain ω-alkenol, such as 8-nonen-1-ol or 10-undecen-1-ol, will alter the physical properties of resulting polymers, including glass transition and melting temperatures, impacting the material's end-use characteristics. In pheromone synthesis, structural specificity is absolute; even minor changes in chain length render the final product biologically inactive for target species like the codling moth, making precise precursor selection essential for efficacy.

Substitution Risk

9-Decen-1-ol Terminal vinyl group enables thiol-ene, metathesis and radical polymerization.
1-Decanol / saturated C10 analogs Saturated chain cannot participate in vinyl-specific click chemistry; reactivity profile may not transfer.
9-Decen-1-ol C10 chain length matches specific hydrophobic interactions in pheromone and polymer design.
1-Octen-3-ol / shorter unsaturated alcohols Shorter chain may shift hydrophobicity and volatility; olfactory profile may differ in fragrance contexts.

Essential, Non-Substitutable Precursor for Codling Moth Pheromone Synthesis

9-Decen-1-ol is a critical intermediate for synthesizing (E,E)-8,10-dodecadien-1-ol (codlemone), the primary sex pheromone of the codling moth (*Cydia pomonella*), a major agricultural pest. Synthetic routes, such as those employing Z-selective cross-metathesis, explicitly rely on the C10 backbone and terminal olefin of 9-decen-1-ol to construct the required C12 diene structure. The biological activity of pheromones is highly structure-dependent; substitution with other chain-length alcohols would yield a different final product, failing to attract the target species and rendering the pest management application ineffective.

Evidence DimensionBiological Specificity as a Precursor
Target Compound DataServes as a direct precursor to (E,E)-8,10-dodecadien-1-ol (codlemone), the highly specific sex pheromone for *Cydia pomonella*.
Comparator Or BaselineOther chain-length ω-alkenols (e.g., 8-nonen-1-ol, 10-undecen-1-ol) or saturated analogs (1-decanol).
Quantified DifferenceAbsolute. Analogs produce biologically inactive compounds for the target pest.
ConditionsSynthesis of species-specific insect pheromones for integrated pest management (IPM).

For agrochemical synthesis targeting specific pests, the exact molecular structure of the precursor is non-negotiable, making substitution impossible.

Field Trap Performance
Data to verify
Target +42% trap effectiveness
Baseline Industry standard blend
Reported field-capture endpoint improvement.
Trial data; source review required.

Precursor for Tailoring Polymer Properties via Copolymerization

The incorporation of 9-decen-1-ol as a comonomer in ethylene polymerization allows for the synthesis of functionalized polyolefins with tailored properties. In copolymerizations catalyzed by specific Ti-complexes with MAO, the reactivity of 9-decen-1-ol can be directly compared to other comonomers. While the reactivity of ω-alkenols is generally lower than their non-polar alkene analogs (e.g., 1-dodecene), the specific chain length of 9-decen-1-ol provides a distinct balance of properties. The resulting hydroxyl groups on the polymer backbone serve as sites for further modification, influencing properties like adhesion, dyeability, and compatibility, which are not achievable with its saturated analog, 1-decanol.

Evidence DimensionComonomer Reactivity & Functionality
Target Compound DataIncorporates into polyethylene chains, introducing hydroxyl functionality for post-polymerization modification.
Comparator Or Baseline1-Decanol (saturated analog) and 1-dodecene (non-polar analog).
Quantified Difference1-Decanol cannot be incorporated via olefin polymerization. ω-Alkenols show lower reactivity than non-polar alkenes but introduce functionality.
ConditionsMetallocene- or Ziegler-Natta-catalyzed ethylene copolymerization.

This compound enables the production of specialty functional polymers whose properties cannot be achieved using saturated or non-polar analogs, justifying its selection for advanced material synthesis.

Microencapsulated Persistence
Data to verify
Target 57 days
Baseline 28 days (standard)
Reported extended field persistence context.
12% loading microcapsule data; verify for formulation.

Enables Synthesis of Semifluorinated Block Copolymers for Surface Modification

9-Decen-1-ol serves as a key starting material for creating specialized semifluorinated acids, which are subsequently used to synthesize poly(styrene-b-semifluorinated isoprene) block copolymers. The C10 spacer provided by the 9-decen-1-ol backbone is critical for the molecular architecture that drives the self-assembly and surface properties of the final block copolymer. Using a different length alkenol would alter the block lengths and ratios, fundamentally changing the resulting surface energy and morphology. The saturated analog, 1-decanol, lacks the necessary double bond for conversion into the required isoprene-like monomer.

Evidence DimensionPrecursor Suitability for Block Copolymer Synthesis
Target Compound DataEnables synthesis of a specific semifluorinated isoprene monomer unit with a defined alkyl spacer length.
Comparator Or BaselineOther ω-alkenols (e.g., 8-nonen-1-ol, 10-undecen-1-ol) or 1-decanol.
Quantified DifferenceChain length is a critical design parameter for the block copolymer's final properties. 1-Decanol is unsuitable for the required synthetic pathway.
ConditionsMulti-step synthesis of specialized block copolymers for creating low-energy surfaces.

For researchers developing advanced materials with precisely controlled surface properties, the specific chain length of this precursor is a key design choice that cannot be easily substituted.

Musk Analog Cost Efficiency
Data to verify
−23% synthesis cost
Supports cost-efficiency analysis for industrial route.
Single case study; verify at scale.
Volatility Profile Stability
Data to verify
+18% stability
Reported volatility modulation in base-note context.
Perfume formulation data; verify with target formula.
Bifunctional Reactivity
Class-level
Enables thiol-ene / metathesis polymerization
Reported polymerization feasibility for block copolymers.
Class-level inference; confirm with supplier.
Purity Grade
Data to verify
≥98% (GC)
Higher commercial purity context for sensitive assays.
Supplier specification; verify lot certificate.

Agrochemicals: Synthesis of Lepidopteran Pheromones

As a direct and structurally essential precursor to codlemone, 9-Decen-1-ol is the required starting material for the synthesis of mating disruption products targeting the codling moth (*Cydia pomonella*), a significant pest in apple and pear orchards. Its use ensures the final product has the precise molecular structure for high biological activity and efficacy in integrated pest management programs.

Advanced Materials: Production of Functionalized Polyolefins

This compound is selected for copolymerization with ethylene or propylene to create specialty polymers. The pendant hydroxyl groups introduced by 9-Decen-1-ol act as reactive sites for cross-linking, grafting other molecules, or improving surface properties like printability and adhesion, applications for which standard, non-functionalized polyolefins are unsuitable.

Surface Chemistry: Building Blocks for Fluorinated Surfactants and Coatings

Due to its role as a precursor for semifluorinated block copolymers, 9-Decen-1-ol is the appropriate choice for research and development of materials requiring low surface energy. These materials are critical for creating hydrophobic and oleophobic coatings, advanced lubricants, and biocompatible surfaces where precise control over interfacial properties is necessary.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pheromone release systems
ω-Unsaturated bifunctional structure
Field release profile and trap performance validation
Block copolymer synthesis
Terminal vinyl group reactivity
Thiol-ene / metathesis polymerization feasibility
Sustainable musk analog synthesis
Orthogonal hydroxyl/vinyl reactivity
Cost-efficiency and REACH compliance assessment
Fine fragrance base note
Volatility modulation via C10 unsaturation
Volatility profile stability assessment

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 Da

Monoisotopic Mass

156.151415257 Da

Boiling Point

236.0 °C

Heavy Atom Count

11

UNII

475HH49270

GHS Hazard Statements

Aggregated GHS information provided by 1749 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13019-22-2

Wikipedia

9-decen-1-ol

Use Classification

Fragrance Ingredients

General Manufacturing Information

9-Decen-1-ol: ACTIVE

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